

# Application Note: Measuring HSD17B13 Activity in Liver Lysates

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## Compound of Interest

Compound Name: *Hsd17B13-IN-66*

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## Introduction

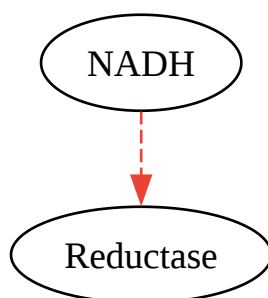
17 $\beta$ -hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] It belongs to the NAD(P)H/NAD(P)<sup>+</sup>-dependent oxidoreductase family, which is involved in various metabolic processes, including those concerning steroid hormones, fatty acids, and retinol.[1][2] Recent human genetic studies have identified a strong association between loss-of-function variants in the HSD17B13 gene and a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma.[3] These findings have positioned HSD17B13 as a promising therapeutic target for the treatment of chronic liver conditions.[4] This application note provides a detailed protocol for measuring the enzymatic activity of HSD17B13 in liver lysates using a robust and sensitive luminescence-based assay.

## Principle of the Assay

HSD17B13 catalyzes the conversion of various substrates, with all-trans-retinol being a well-characterized example.[3] The enzymatic reaction involves the oxidation of the substrate (e.g., retinol to retinaldehyde) coupled with the reduction of the cofactor nicotinamide adenine dinucleotide (NAD<sup>+</sup>) to NADH.[5] The activity of HSD17B13 can be quantified by measuring the rate of NADH production. This protocol utilizes a coupled-enzyme luminescent assay system (e.g., NAD/NADH-Glo™ by Promega), where the NADH produced in the primary reaction

serves as a substrate for a reductase, which in turn reduces a pro-luciferin substrate into luciferin. The luciferase enzyme then uses this luciferin to generate a light signal that is directly proportional to the amount of NADH produced and, therefore, to the HSD17B13 activity.[2][5][6]

## Signaling Pathway and Reaction Mechanism



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## Experimental Workflow

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### Protocol 1: Preparation of Liver Lysates

This protocol describes the preparation of enzymatically active lysates from fresh or frozen liver tissue. All steps should be performed on ice or at 4°C to minimize protein degradation and loss of activity.

Materials:

- Liver tissue (fresh or frozen at -80°C)
- Ice-cold Phosphate-Buffered Saline (PBS)
- Ice-cold Liver Lysis Buffer (see table below)
- Protease Inhibitor Cocktail (added fresh to lysis buffer)
- Dounce homogenizer or similar tissue homogenizer

- Refrigerated centrifuge
- Microcentrifuge tubes

Procedure:

- Weigh approximately 50-100 mg of frozen or fresh liver tissue.
- Place the tissue in a petri dish on ice and wash briefly with ice-cold PBS to remove any blood.<sup>[7]</sup>
- Mince the tissue into small pieces using a clean scalpel.
- Transfer the minced tissue into a pre-chilled Dounce homogenizer.
- Add 10 volumes of ice-cold Liver Lysis Buffer containing freshly added protease inhibitors (e.g., 500 µL for 50 mg of tissue).<sup>[7]</sup>
- Homogenize the tissue with 15-20 strokes of the pestle, or until the tissue is completely dissociated. Keep the homogenizer on ice throughout the process.
- Transfer the homogenate to a pre-chilled microcentrifuge tube.
- Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C to pellet cellular debris.<sup>[7][8]</sup>
- Carefully collect the supernatant (this is the liver lysate) and transfer it to a new pre-chilled tube. Avoid disturbing the pellet.
- Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
- Aliquot the lysate and use it immediately for the activity assay or store at -80°C for future use. Avoid repeated freeze-thaw cycles.<sup>[9]</sup>

## Protocol 2: HSD17B13 Enzymatic Activity Assay

This protocol uses a luminescence-based method to measure the NADH produced by HSD17B13.

#### Materials:

- Prepared liver lysate
- Assay Buffer (see table below)
- NAD<sup>+</sup> solution
- All-trans-retinol substrate solution (dissolved in ethanol or DMSO)
- Commercially available NAD/NADH detection kit (e.g., NAD/NADH-Glo™)
- White, opaque 96- or 384-well assay plates
- Luminometer

#### Procedure:

- Prepare Reagents: Thaw all reagents and samples on ice. Prepare working solutions of NAD<sup>+</sup> and all-trans-retinol in Assay Buffer.
- Reaction Setup: In a white, opaque multi-well plate, set up the reactions as follows. It is recommended to run samples and controls in triplicate.
  - Sample Wells: Add liver lysate (e.g., 5-20 µg total protein), NAD<sup>+</sup>, and Assay Buffer.
  - Negative Control (No Substrate): Add liver lysate, NAD<sup>+</sup>, and Assay Buffer. Add the same volume of vehicle (ethanol or DMSO) used for the substrate.
  - Negative Control (No Lysate): Add Assay Buffer, NAD<sup>+</sup>, and substrate.
- Initiate Reaction: Add the all-trans-retinol solution to the "Sample Wells" and "No Lysate" control wells to start the reaction. The final volume should be equal in all wells.
- Incubation: Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically to ensure the reaction is within the linear range.
- NADH Detection:

- Prepare the NAD/NADH-Glo™ detection reagent according to the manufacturer's instructions.
- Allow the assay plate to equilibrate to room temperature.
- Add an equal volume of the detection reagent to each well.
- Incubate for 60 minutes at room temperature, protected from light, to allow the luminescent signal to develop and stabilize.[\[10\]](#)
- Measure Luminescence: Read the luminescence on a plate-reading luminometer.

## Data Analysis

- Average the triplicate readings for each sample and control.
- Subtract the average luminescence signal from the "No Substrate" control from the "Sample" wells to determine the net signal generated by HSD17B13 activity.
- Use an NADH standard curve, if included in the kit, to convert the net relative light units (RLU) to the concentration of NADH produced (pmol).
- Calculate the specific activity of HSD17B13 using the following formula:

Specific Activity (pmol/min/mg) = (pmol of NADH produced) / ([Protein concentration in mg] x [Incubation time in min])

## Summary of Quantitative Parameters

| Parameter            | Recommended Value/Composition  | Notes  |
|----------------------|--|--|
| Liver Lysis Buffer   | 50 mM Tris-HCl (pH 7.4), 0.25 M Sucrose, 1 mM EDTA, 1x Protease Inhibitor Cocktail | Sucrose helps maintain organelle integrity.[8] Use non-detergent buffer to preserve enzyme activity. |
| Assay Buffer         | 40 mM Tris-HCl (pH 7.4), 0.01% BSA, 0.01% Tween-20                                 | BSA and Tween-20 help to stabilize the enzyme and prevent nonspecific binding.[6]                    |
| Liver Lysate Conc.   | 5 - 20 µg total protein per reaction   | Optimal concentration should be determined empirically to ensure linearity.                          |
| Substrate Conc.      | 10 - 50 µM All-trans-retinol   | Final concentration in the reaction.[6]  |
| Cofactor Conc.       | 100 - 500 µM NAD <sup>+</sup>  | Ensure NAD <sup>+</sup> is not limiting. Concentration may depend on the detection kit.[10]          |
| Reaction Temperature | 37°C   |  |
| Reaction Time        | 30 - 60 minutes  | Should be within the linear range of the reaction.   |

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## References

- 1. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enanta.com [enanta.com]

- 3. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crystal structures of 17-beta-hydroxysteroid dehydrogenase 13 [ouci.dntb.gov.ua]
- 6. enanta.com [enanta.com]
- 7. ptglab.com [ptglab.com]
- 8. researchgate.net [researchgate.net]
- 9. assaygenie.com [assaygenie.com]
- 10. academic.oup.com [academic.oup.com]
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